Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate
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Overview
Description
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 6th position of the benzotriazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the bromination of a precursor benzotriazole compound followed by esterification. One common method involves the bromination of 1H-benzo[d][1,2,3]triazole-6-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Hydrolysis can be achieved using aqueous acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Major Products
Substitution Reactions: Products include various substituted benzotriazoles depending on the nucleophile used.
Ester Hydrolysis: The major product is 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the ester group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring but differs in the position of the ester group and the absence of the bromine atom.
Uniqueness
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the combination of the bromine atom and the ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromo-2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12) |
InChI Key |
KGLCOJGTHGFNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C=C1Br |
Origin of Product |
United States |
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